molecular formula C7H10BF4N B12802216 1-Methyl-4-picolinium tetrafluoroborate CAS No. 14729-71-6

1-Methyl-4-picolinium tetrafluoroborate

Cat. No.: B12802216
CAS No.: 14729-71-6
M. Wt: 194.97 g/mol
InChI Key: IIFZIZIVMSXAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-picolinium tetrafluoroborate is an ionic liquid (IL) belonging to the pyridinium-based family, characterized by a methyl-substituted pyridinium cation paired with a tetrafluoroborate (BF₄⁻) anion. Pyridinium ILs are categorized as second-generation ILs, designed for air/water stability and tunable physicochemical properties, making them suitable for applications in catalysis, separations, and electrochemistry .

Properties

CAS No.

14729-71-6

Molecular Formula

C7H10BF4N

Molecular Weight

194.97 g/mol

IUPAC Name

1,4-dimethylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C7H10N.BF4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1

InChI Key

IIFZIZIVMSXAKN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=[N+](C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-picolinium tetrafluoroborate can be synthesized through the reaction of 1-methyl-4-picoline with tetrafluoroboric acid. The reaction typically involves:

Industrial Production Methods: Industrial production of 1-methyl-4-picolinium tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-picolinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of 1-methyl-4-picolinium.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted pyridinium salts.

Mechanism of Action

The mechanism of action of 1-methyl-4-picolinium tetrafluoroborate involves its interaction with molecular targets and pathways:

    Molecular Targets: It interacts with various enzymes and receptors, influencing their activity.

    Pathways: The compound can modulate biochemical pathways, including those involved in oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cationic Structural Variations

Pyridinium vs. Imidazolium Cations
  • Thermal Stability : Pyridinium-based ILs (e.g., 1-butyl-4-methylpyridinium BF₄⁻) generally exhibit higher thermal stability compared to imidazolium analogs (e.g., [BMIM][BF₄]). For instance, [BMIM][BF₄] decomposes near 400°C , while pyridinium derivatives may resist decomposition up to 420°C due to stronger aromatic stabilization .
  • Viscosity : Imidazolium ILs like [BMIM][BF₄] (η = 154 cP at 25°C) are less viscous than pyridinium analogs (e.g., 1-butyl-4-methylpyridinium BF₄⁻, η ≈ 220 cP at 25°C), attributed to the pyridinium ring’s planar structure inducing stronger cation-anion interactions .
Alkyl Chain Length Effects
  • Increasing alkyl chain length (e.g., [EMIM][BF₄] → [BMIM][BF₄] → [HMIM][BF₄]) reduces conductivity and increases viscosity. For example, [EMIM][BF₄] has a conductivity of 14 mS/cm, while [BMIM][BF₄] drops to 3.5 mS/cm at 25°C . Pyridinium ILs follow similar trends but with higher baseline viscosities due to structural rigidity .

Anionic Variations

  • Tetrafluoroborate vs. Hexafluorophosphate : BF₄⁻-based ILs (e.g., [BMIM][BF₄]) exhibit lower viscosities and higher conductivities than hexafluorophosphate (PF₆⁻) analogs. For instance, [BMIM][PF₆] has η = 450 cP vs. 154 cP for [BMIM][BF₄] at 25°C .

Transport Properties

Compound Viscosity (cP, 25°C) Conductivity (mS/cm, 25°C) Thermal Stability (°C)
[EMIM][BF₄] 37 14 390
[BMIM][BF₄] 154 3.5 400
1-Butyl-4-methylpyridinium BF₄⁻ 220 2.1 420
1-Methyl-4-picolinium BF₄⁻ (inferred) ~200–250 ~2.0–3.0 410–430

Data compiled from .

Catalytic Efficiency

  • 1-Methylimidazolium BF₄⁻ achieves 98% yield in benzimidazole synthesis within 30 minutes, outperforming traditional catalysts like HCl or AlCl₃ . Pyridinium analogs may show slower kinetics due to higher viscosity but improved selectivity in certain reactions.

Solubility and Separation Performance

  • 1-Butyl-4-methylpyridinium BF₄⁻ demonstrates superior CO₂/CH₄ selectivity in membrane separations (CO₂ permeability = 650 Barrer) compared to imidazolium ILs (~500 Barrer) .
  • The solubility parameter of [BMIM][BF₄] (δ = 24.5 MPa¹/²) suggests moderate polarity, while pyridinium ILs may have slightly higher δ values due to stronger dipole interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.